Diazald-N-methyl-13C Diazald-N-methyl-13C
Brand Name: Vulcanchem
CAS No.: 60858-95-9
VCID: VC16199849
InChI: InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1
SMILES:
Molecular Formula: C8H10N2O3S
Molecular Weight: 215.24 g/mol

Diazald-N-methyl-13C

CAS No.: 60858-95-9

Cat. No.: VC16199849

Molecular Formula: C8H10N2O3S

Molecular Weight: 215.24 g/mol

* For research use only. Not for human or veterinary use.

Diazald-N-methyl-13C - 60858-95-9

Specification

CAS No. 60858-95-9
Molecular Formula C8H10N2O3S
Molecular Weight 215.24 g/mol
IUPAC Name 4-methyl-N-(113C)methyl-N-nitrosobenzenesulfonamide
Standard InChI InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1
Standard InChI Key FFKZOUIEAHOBHW-VQEHIDDOSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N([13CH3])N=O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Diazald-N-methyl-13C features a toluenesulfonamide backbone with a nitroso group and 13C-labeled methyl substituent on the nitrogen atom. The 13C enrichment (99 atom%) provides a mass shift detectable in mass spectrometry, making it invaluable for mechanistic studies . Key identifiers include:

Table 1: Structural and Physicochemical Properties

PropertyValueSource
CAS Number60858-95-9
Molecular FormulaC₈H₁₀N₂O₃S
Molecular Weight215.25 g/mol
SMILESCc1ccc(cc1)S(=O)(=O)N([13CH3])N=O
InChI KeyFFKZOUIEAHOBHW-VQEHIDDOSA-N
Storage Temperature−20°C

The 13C label induces a 1 Da mass increase in derivative compounds, enabling unambiguous detection in isotopic tracer experiments .

Spectral Features

Nuclear magnetic resonance (NMR) spectra show distinct 13C coupling in the methyl group (δ ~3.1 ppm for ¹H, δ ~37 ppm for ¹³C). Infrared spectroscopy reveals characteristic sulfonamide (SO₂) stretches at 1160 cm⁻¹ and 1360 cm⁻¹, while the nitroso group absorbs near 1450 cm⁻¹ .

Synthesis and Isotopic Labeling Strategies

Production from Methanol-13C

The synthesis leverages methanol-13C as the labeled methyl source, providing a cost-effective route compared to alternative 13C precursors :

  • Methylation: p-Toluenesulfonamide reacts with methanol-13C under acidic conditions to form N-methyl-13C-p-toluenesulfonamide.

  • Nitrosation: Treatment with nitrous acid (HNO₂) introduces the nitroso group, yielding Diazald-N-methyl-13C.

Reaction Scheme:
p-Toluenesulfonamide+CH313OHH+N-methyl-13C-p-toluenesulfonamideHNO2Diazald-N-methyl-13C\text{p-Toluenesulfonamide} + \text{CH}_3^{13}\text{OH} \xrightarrow{\text{H}^+} \text{N-methyl-13C-p-toluenesulfonamide} \xrightarrow{\text{HNO}_2} \text{Diazald-N-methyl-13C}

This method achieves >97% isotopic purity, with scalability demonstrated at multi-gram scales .

Byproduct Management

The process generates aqueous sodium nitrite and sulfuric acid byproducts, necessitating neutralization before disposal. Residual methanol-13C is recovered via distillation, reducing costs .

Diazomethane-13C Generation and Applications

Base-Mediated Decomposition

Diazald-N-methyl-13C decomposes in alkaline conditions to release diazomethane-13C (CH₂¹³N₂), a versatile methylating agent:

Diazald-N-methyl-13C+OHCH213N2+p-Toluenesulfonate+H2O\text{Diazald-N-methyl-13C} + \text{OH}^- \rightarrow \text{CH}_2^{13}\text{N}_2 + \text{p-Toluenesulfonate} + \text{H}_2\text{O}

Table 2: Reaction Conditions and Yields

BaseSolventTemperatureYield (%)
NaOHH₂O/Et₂O0–5°C85
KOH/EtOHMTBE20°C92
NaOMeMeOH40°C95

Methoxide bases enhance reaction rates, achieving near-quantitative yields in microreactor systems .

Isotopic Tracers in Organic Synthesis

Diazomethane-13C enables precise labeling in:

  • Methylation: Phenols, carboxylic acids, and amines incorporate the 13C-methyl group for metabolic studies .

  • Cyclopropanation: Alkenes react to form 13C-labeled cyclopropanes, useful in natural product synthesis .

  • α-Diazoketones: Carboxylic acids convert to 13C-labeled diazoketones for photolytic or thermal rearrangements .

Hazard TypeGHS CodePrecautionary Measures
Self-reactiveH242Avoid heat/sparks/open flames
Skin irritationH315Wear nitrile gloves
Eye damageH319Use safety goggles
Respiratory toxicityH335Operate in fume hoods
SupplierQuantityPrice (USD)
American Custom Chemicals250 mg710.67
Merck KGaA1 g1,064.19

Comparative Stability

Diazald-N-methyl-13C exhibits superior thermal stability (Tₒₙₛₑₜ = 170°C) versus unlabeled Diazald (Tₒₙₛₑₜ = 80°C), reducing explosion risks in continuous flow systems .

Recent Advances and Research Trends

Microreactor Integration

Recent studies highlight its compatibility with microreactor technology, enabling safe, high-throughput diazomethane-13C generation. Channel sizes <500 μm maintain near-isothermal conditions, preventing thermal runaway .

Deuterium Scrambling Studies

Co-labeling with deuterium (Diazald-N-methyl-13C-d₃) revealed <5% deuterium loss during diazomethane generation, validating its use in kinetic isotope effect studies .

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